

## **ATTO 425 azide Stokes shift and brightness**

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Compound of Interest		
Compound Name:	ATTO 425 azide	
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An In-depth Technical Guide to the Core Photophysical Properties of ATTO 425 Azide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the key photophysical properties of the fluorescent dye **ATTO 425 azide**, focusing on its Stokes shift and brightness. The information is intended to assist researchers in the fields of life sciences and drug development in the effective application of this versatile fluorophore.

## Core Photophysical Data of ATTO 425 Azide

The following table summarizes the essential quantitative data for **ATTO 425 azide**, a coumarin-based fluorescent label known for its high fluorescence quantum yield and large Stokes shift.[1][2][3][4][5] These characteristics make it a valuable tool for various bioanalytical applications, including the labeling of DNA, RNA, and proteins.[3][4][5]

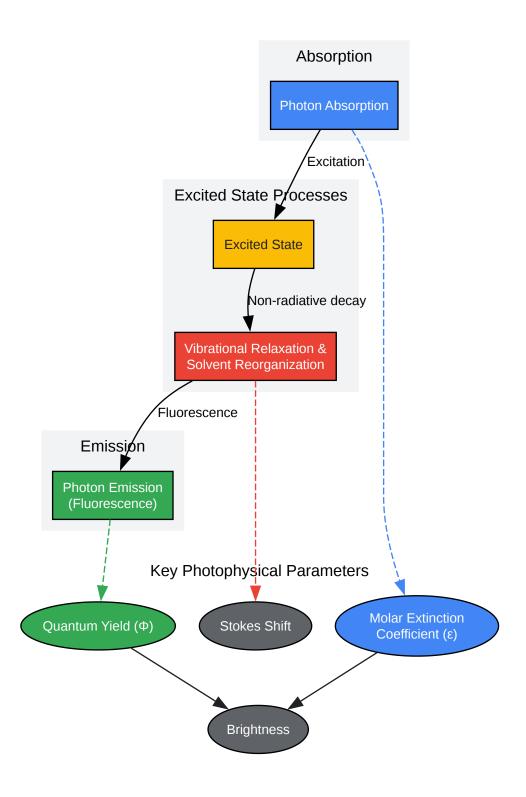


Photophysical Parameter	Value	Unit
Excitation Maximum (λabs)	439	nm
Emission Maximum (λfl)	485	nm
Stokes Shift	46	nm
2248	cm-1	
Molar Extinction Coefficient (εmax)	4.5 x 104	M-1cm-1
Fluorescence Quantum Yield (ηfl)	90	%
Brightness	40,500	M-1cm-1
Fluorescence Lifetime (τfl)	3.6	ns

## **Understanding the Core Concepts**

The brightness of a fluorophore is a critical parameter for sensitive detection in fluorescence-based experiments. It is directly proportional to the product of its molar extinction coefficient and fluorescence quantum yield. The Stokes shift, the difference between the excitation and emission maxima, is crucial for minimizing self-quenching and background noise, thereby enhancing the signal-to-noise ratio.





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Fig 1. Relationship between photophysical events and key parameters.

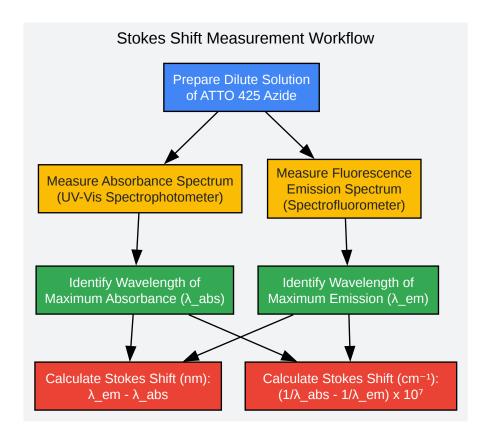
# **Experimental Protocols**



The accurate determination of the photophysical parameters of **ATTO 425 azide** is essential for its reliable application. The following sections detail the standard experimental methodologies for measuring Stokes shift, fluorescence quantum yield, and molar extinction coefficient.

### **Measurement of Stokes Shift**

The Stokes shift is the energy difference between the maxima of the absorption (or excitation) and emission spectra.[6] It can be calculated in terms of wavelength (nm) or wavenumber (cm<sup>-1</sup>), with the latter being a more accurate representation of the energy difference.



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**Fig 2.** Workflow for determining the Stokes shift of a fluorophore.

#### Methodology:

• Sample Preparation: Prepare a dilute solution of **ATTO 425 azide** in a suitable spectroscopic grade solvent (e.g., phosphate-buffered saline, PBS). The concentration should be low



enough to ensure the absorbance at the excitation maximum is below 0.1 to avoid inner filter effects.

- Absorbance Measurement: Record the absorbance spectrum of the solution using a UV-Vis spectrophotometer over a relevant wavelength range to determine the absorption maximum (λabs).
- Emission Measurement: Using a spectrofluorometer, excite the sample at its absorption maximum (λabs) and record the fluorescence emission spectrum to determine the emission maximum (λfl).

#### Calculation:

- Stokes Shift (nm): Subtract the wavelength of the absorption maximum from the wavelength of the emission maximum:  $\Delta \lambda = \lambda fl \lambda abs$ .
- Stokes Shift (cm<sup>-1</sup>): For a more accurate representation of the energy difference, convert the wavelengths to wavenumbers:  $\Delta v = (1/\lambda abs 1/\lambda fl) \times 10^7$ .[7]

# Measurement of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield ( $\Phi$ F) quantifies the efficiency of the fluorescence process and is defined as the ratio of photons emitted to photons absorbed. The comparative method, which involves comparing the fluorescence of the unknown sample to a standard with a known quantum yield, is a widely used technique.[8]

#### Methodology:

- Standard Selection: Choose a suitable fluorescence standard with a known quantum yield and spectral properties that are similar to ATTO 425 azide.
- Sample Preparation: Prepare a series of dilutions for both the **ATTO 425 azide** sample and the standard in the same spectroscopic grade solvent. The concentrations should be adjusted to yield absorbance values between 0.02 and 0.1 at the excitation wavelength to maintain a linear relationship between absorbance and fluorescence intensity.



- Absorbance Measurement: Measure the absorbance of each dilution for both the sample and the standard at the chosen excitation wavelength using a UV-Vis spectrophotometer.
- Fluorescence Measurement: Record the fluorescence emission spectrum for each dilution of the sample and the standard using a spectrofluorometer, ensuring that the excitation wavelength and all instrument settings are identical for all measurements.
- Data Analysis:
  - Integrate the area under the fluorescence emission curve for each measurement.
  - Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
  - Determine the gradient (slope) of the linear fit for both plots.
- Calculation: The quantum yield of the sample (ΦX) is calculated using the following equation:

$$\Phi X = \Phi ST * (Grad X / Grad ST) * (\eta X^2 / \eta ST^2)$$

#### Where:

- ΦST is the quantum yield of the standard.
- GradX and GradST are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
- $\circ$   $\eta X$  and  $\eta ST$  are the refractive indices of the sample and standard solutions (if different solvents are used). If the same solvent is used, this term becomes 1.

## **Measurement of Molar Extinction Coefficient**

The molar extinction coefficient ( $\epsilon$ ) is a measure of how strongly a substance absorbs light at a particular wavelength. It is determined using the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to its concentration and the path length of the light through the solution.

#### Methodology:



- Sample Preparation: Prepare a stock solution of ATTO 425 azide with a precisely known concentration in a suitable solvent. From this stock, prepare a series of dilutions with decreasing concentrations.
- Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the maximum absorption wavelength (λabs) of ATTO 425 azide.
- Data Analysis:
  - Plot the measured absorbance at λabs against the corresponding concentration for each dilution.
  - Perform a linear regression on the data points. The resulting plot should be a straight line passing through the origin, confirming adherence to the Beer-Lambert law.
- Calculation: The molar extinction coefficient (ε) is determined from the slope of the line, as described by the Beer-Lambert law:

 $A = \varepsilon cI$ 

Where:

- A is the absorbance.
- $\circ$   $\epsilon$  is the molar extinction coefficient (M<sup>-1</sup>cm<sup>-1</sup>).
- o c is the concentration of the dye (M).
- I is the path length of the cuvette (typically 1 cm).

Therefore,  $\varepsilon = \text{Slope } / \text{ I.}$ 

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